molecular formula C11H15N3O4S B1423153 N-(4-Methylsulphonyl-3-nitrophenyl)piperazine CAS No. 1095010-43-7

N-(4-Methylsulphonyl-3-nitrophenyl)piperazine

Cat. No.: B1423153
CAS No.: 1095010-43-7
M. Wt: 285.32 g/mol
InChI Key: PXJCLNPAGNIXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylsulphonyl-3-nitrophenyl)piperazine (CAS# 1095010-43-7) is a research chemical . It is used for pharmaceutical testing due to its high-quality reference standards .


Molecular Structure Analysis

The linear formula of this compound is C11H15N3O4S . The InChI code is 1S/C11H15N3O4S/c1-19(17,18)11-3-2-9(8-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 285.32 . The storage temperature is room temperature .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Research has identified derivatives of piperazine, such as those synthesized from febuxostat, to possess promising antimicrobial and antiviral activities. Specifically, compounds with 4-nitrophenyl and 3-bromophenyl substitutions have shown significant effects against Tobacco mosaic virus (TMV) and various microbial strains, suggesting their potential in developing new antiviral and antibacterial agents (Reddy et al., 2013).

Flame Retardant Applications

The application of piperazine-phosphonates on cotton fabric has been explored for flame retardant (FR) purposes. Studies on the thermal decomposition of cotton fabric treated with these derivatives aim to understand their effectiveness and mechanism of action in enhancing the flame resistance of textiles, providing insights into their potential for industrial applications (Nguyen et al., 2014).

Anticancer Research

Novel piperazine-containing hydrazone derivatives have been synthesized and evaluated for their potential anticholinesterase activities, a property that could be leveraged in designing treatments for diseases like Alzheimer's. Among these compounds, specific derivatives were identified as highly active, indicating their relevance in medicinal chemistry for developing new therapeutic agents (Kaya et al., 2016).

Antidepressant Metabolite Study

The study of piperazine N-oxide/N-glucuronide metabolites from Lu AA21004, a novel antidepressant, highlights the intricate metabolic pathways involved in drug action and disposition. Such research is crucial for understanding the pharmacokinetics and pharmacodynamics of new therapeutic compounds (Uldam et al., 2011).

Material Science and Engineering

Research on the synthesis of ordered polymers incorporating piperazine units underscores the material science applications of these compounds. Through direct polycondensation methods, novel polymeric structures with potential applications in various fields, including advanced materials and nanotechnology, have been developed (Yu et al., 1999).

Properties

IUPAC Name

1-(4-methylsulfonyl-3-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-19(17,18)11-3-2-9(8-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJCLNPAGNIXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCNCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693911
Record name 1-[4-(Methanesulfonyl)-3-nitrophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-43-7
Record name 1-[4-(Methylsulfonyl)-3-nitrophenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095010-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Methanesulfonyl)-3-nitrophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methylsulphonyl-3-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
N-(4-Methylsulphonyl-3-nitrophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
N-(4-Methylsulphonyl-3-nitrophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
N-(4-Methylsulphonyl-3-nitrophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
N-(4-Methylsulphonyl-3-nitrophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
N-(4-Methylsulphonyl-3-nitrophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.